Cas no 105290-53-7 (Ethyl 4-chloro-5-cyano-2-hydroxybenzoate)

Ethyl 4-chloro-5-cyano-2-hydroxybenzoate 化学的及び物理的性質
名前と識別子
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- ethyl 4-chloro-5-cyano-2-hydroxybenzoate
- Ethyl 4-chloro-5-cyano-2-hydroxybenzoate
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- インチ: 1S/C10H8ClNO3/c1-2-15-10(14)7-3-6(5-12)8(11)4-9(7)13/h3-4,13H,2H2,1H3
- InChIKey: JLXSEYPIENPNSL-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=C(C(=O)OCC)C=C1C#N)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 286
- トポロジー分子極性表面積: 70.3
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 4-chloro-5-cyano-2-hydroxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015017725-250mg |
Ethyl 4-chloro-5-cyano-2-hydroxybenzoate |
105290-53-7 | 97% | 250mg |
$484.80 | 2023-09-04 | |
Alichem | A015017725-1g |
Ethyl 4-chloro-5-cyano-2-hydroxybenzoate |
105290-53-7 | 97% | 1g |
$1490.00 | 2023-09-04 | |
Alichem | A015017725-500mg |
Ethyl 4-chloro-5-cyano-2-hydroxybenzoate |
105290-53-7 | 97% | 500mg |
$823.15 | 2023-09-04 |
Ethyl 4-chloro-5-cyano-2-hydroxybenzoate 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
Ethyl 4-chloro-5-cyano-2-hydroxybenzoateに関する追加情報
Ethyl 4-Chloro-5-Cyano-2-Hydroxybenzoate (CAS 105290-53-7): Properties, Applications, and Market Insights
Ethyl 4-chloro-5-cyano-2-hydroxybenzoate (CAS 105290-53-7) is a specialized organic compound with a unique molecular structure, combining ester, cyano, and hydroxyl functional groups. This versatile intermediate has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for more complex molecules. The compound's systematic name reflects its structure: an ethyl ester derivative of a benzoic acid substituted with chloro, cyano, and hydroxyl groups at specific positions on the aromatic ring.
The growing interest in ethyl 4-chloro-5-cyano-2-hydroxybenzoate synthesis stems from its utility in developing novel active pharmaceutical ingredients (APIs). Researchers particularly value the presence of multiple reactive sites that allow for diverse chemical modifications. Current trends in medicinal chemistry emphasize the importance of such multifunctional intermediates, especially in the development of kinase inhibitors and antimicrobial agents. The compound's 4-chloro-5-cyano substitution pattern offers unique electronic properties that influence both reactivity and biological activity.
From a physicochemical perspective, ethyl 4-chloro-5-cyano-2-hydroxybenzoate typically appears as a white to off-white crystalline powder with moderate solubility in common organic solvents like ethanol, acetone, and dichloromethane. Its melting point generally falls between 120-125°C, though this can vary slightly depending on purity. The compound demonstrates stability under standard storage conditions but may require protection from prolonged exposure to moisture and strong light sources. Analytical characterization typically employs techniques such as HPLC, NMR spectroscopy, and mass spectrometry.
In pharmaceutical applications, this compound serves as a crucial intermediate for synthesizing more complex molecules. The pharmaceutical industry's current focus on targeted therapies has increased demand for specialized intermediates like CAS 105290-53-7. Recent studies explore its potential in developing novel anti-inflammatory compounds and enzyme inhibitors. The presence of both electron-withdrawing (cyano and chloro) and electron-donating (hydroxy) groups creates interesting electronic effects that medicinal chemists can exploit for drug design.
The agrochemical sector also utilizes derivatives of ethyl 4-chloro-5-cyano-2-hydroxybenzoate in developing new crop protection agents. With increasing global emphasis on sustainable agriculture and reduced environmental impact, researchers are investigating how this compound's derivatives might contribute to next-generation pesticides with improved selectivity and lower toxicity profiles. The compound's structural features allow for modifications that can enhance binding to specific biological targets in pests while minimizing effects on non-target organisms.
Manufacturing processes for ethyl 4-chloro-5-cyano-2-hydroxybenzoate typically involve multi-step organic synthesis starting from commercially available precursors. Current production methods emphasize green chemistry principles, with efforts to improve atom economy and reduce hazardous byproducts. Process optimization remains an active area of research, particularly in scaling up production while maintaining high purity standards required for pharmaceutical applications.
Market analysis indicates steady growth in demand for CAS 105290-53-7, driven primarily by the expanding pharmaceutical and agrochemical sectors in emerging economies. The compound's niche applications in material science, particularly in developing specialty polymers and coatings, represent an additional growth area. Suppliers are increasingly focusing on providing high-purity grades with comprehensive analytical documentation to meet stringent industry requirements.
Quality control for ethyl 4-chloro-5-cyano-2-hydroxybenzoate involves rigorous testing protocols to ensure consistency in purity and impurity profiles. Standard specifications typically require ≥98% purity by HPLC, with strict limits on residual solvents and heavy metals. Advanced analytical techniques like LC-MS and chiral HPLC are increasingly employed to meet the evolving quality demands of end-users in regulated industries.
From a regulatory standpoint, 4-chloro-5-cyano-2-hydroxybenzoate ethyl ester is generally classified as a non-hazardous chemical when handled properly. However, appropriate safety measures should always be followed, including the use of personal protective equipment and proper ventilation. Material Safety Data Sheets (MSDS) provide detailed handling instructions and safety information specific to each manufacturer's product.
Recent scientific literature highlights innovative applications of ethyl 4-chloro-5-cyano-2-hydroxybenzoate derivatives in various fields. In medicinal chemistry, researchers have reported promising results in developing novel antimicrobial agents targeting drug-resistant pathogens. Materials scientists are exploring its potential as a monomer for specialty polyesters with unique thermal and mechanical properties. These diverse applications underscore the compound's versatility and continued relevance in chemical research and development.
The future outlook for CAS 105290-53-7 appears positive, with anticipated growth in both traditional and emerging applications. Ongoing research into its biological activities may uncover new therapeutic possibilities, while advances in synthetic methodology could make production more efficient and sustainable. As the chemical industry continues to emphasize molecular complexity and functionality, intermediates like ethyl 4-chloro-5-cyano-2-hydroxybenzoate will likely maintain their importance in organic synthesis and drug discovery pipelines.
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